1-(3-Bromopropyl)-4-methylbenzene

Vue d'ensemble

Description

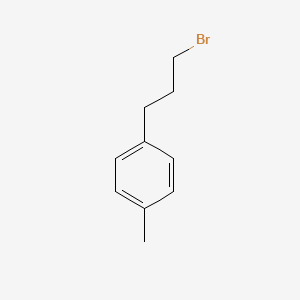

1-(3-Bromopropyl)-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO . It is also known as 3-(4-Methoxyphenyl)propyl bromide and 4-(3-Bromopropyl)anisole .

Molecular Structure Analysis

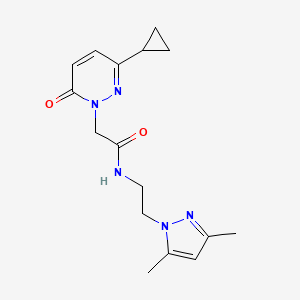

The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) and a bromopropyl group (C3H6Br) attached to it . The exact structure can be represented by the SMILES string: COc1ccc(CCCBr)cc1 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.311 g/mL at 25 °C . The boiling point is 104-106 °C at 0.2 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(3-Bromopropyl)-4-methylbenzene, a bromine-substituted methylbenzene, has been studied for its role in various chemical reactions and synthesis processes. Notably, it has been used as a starting material or intermediate in the synthesis of complex hydrocarbons and other organic compounds. For instance, Wittig (1980) explored the synthesis of hydrocarbons using dicarboxylic esters, transforming them into glycols under the influence of phenylmagnesium halide and phenyllithium, indicating the potential role of brominated methylbenzenes in such processes (Wittig, 1980).

Thermodynamics and Physical Properties

The thermodynamics and physical properties of halogen-substituted methylbenzenes, including bromo- and iodo-substituted variants, have been extensively studied. Verevkin et al. (2015) investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo-substituted methylbenzenes. This research is crucial for understanding the behavior of these compounds under different physical conditions and can inform their use in various industrial and laboratory settings (Verevkin et al., 2015).

Structural Analysis and Crystallography

Structural analysis and crystallography of bromo-substituted methylbenzenes, similar to this compound, have been a subject of research to understand their molecular geometry and intermolecular interactions. Ahmad et al. (2012) conducted a study on 2-(4-Bromophenyl)acetohydrazide, a compound structurally related to this compound, revealing insights into its molecular orientation and hydrogen bonding patterns. Such studies are fundamental to the development of new materials and understanding their potential applications (Ahmad et al., 2012).

Catalysis and Reaction Mechanisms

The role of bromo-substituted methylbenzenes in catalysis and reaction mechanisms is another area of interest. Research has explored how these compounds behave as catalysts or reactants in various chemical reactions. For example, Okada and Kamiya (1981) studied the liquid-phase oxidation of methylbenzenes, including bromo-substituted variants, using a cobalt-copper-bromide system. Understanding these mechanisms can lead to the development of more efficient chemical processes and synthesis methods (Okada & Kamiya, 1981).

Applications in Organic Electronics

This compound and similar compounds have found applications in the field of organic electronics. Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene, a structurally related compound, in polymer solar cells, demonstrating its role in improving power conversion efficiency. This research highlights the potential of bromo-substituted methylbenzenes in the development of advanced electronic materials and devices (Fu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromopropyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRBJMPVYKNDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)

![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)